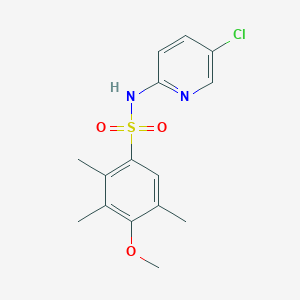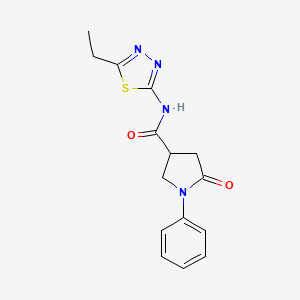
N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CP-690,550 was first synthesized by Pfizer in 2003 and was originally developed as a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases. It has since been studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.
Mécanisme D'action
CP-690,550 exerts its pharmacological effects by inhibiting N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide enzymes, specifically N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide3 and to a lesser extent, N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide1. This leads to a reduction in the production of proinflammatory cytokines, such as interleukin-2, -4, -7, -9, -15, and -21, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of proinflammatory cytokines and to decrease the number of activated T cells in the peripheral blood of patients with autoimmune diseases. It has also been shown to reduce the size of inflamed joints and to improve clinical outcomes in patients with rheumatoid arthritis. CP-690,550 has a half-life of approximately 8 hours and is metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide3 inhibition. It can be easily synthesized and is commercially available. However, CP-690,550 has some limitations, including its short half-life and potential off-target effects.
Orientations Futures
For research include the development of more potent and selective N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide inhibitors and the investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
CP-690,550 can be synthesized in a multistep process starting from 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride and 5-chloro-2-picoline. The synthesis involves several chemical reactions, including nucleophilic substitution, reduction, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide enzymes, which play a key role in the signaling pathways of cytokines involved in inflammation and immune response. CP-690,550 has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-9-7-13(10(2)11(3)15(9)21-4)22(19,20)18-14-6-5-12(16)8-17-14/h5-8H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSBLDFWZDCFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(isobutoxymethyl)-9-methyl-2-oxaspiro[4.5]decane-1,6,8-trione](/img/structure/B5425053.png)
![4-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5425056.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5425060.png)
![7-{2-[5,7-dichloro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5425068.png)
![3-methyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5425076.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425077.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5425092.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxy-3-methylbenzamide](/img/structure/B5425096.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5425109.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5425115.png)
![5-methyl-7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425119.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B5425129.png)